molecular formula C9H10O B570216 Allyl Phenyl Ether-d5 CAS No. 1373735-60-4

Allyl Phenyl Ether-d5

Cat. No.: B570216
CAS No.: 1373735-60-4
M. Wt: 139.209
InChI Key: POSICDHOUBKJKP-DKFMXDSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl Phenyl Ether-d5: is a deuterated compound with the chemical formula C9H5D5O . It is a colorless liquid with a distinct aromatic odor. The presence of deuterium atoms makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

Target of Action

Allyl Phenyl Ether-d5 primarily targets the carbon-oxygen bond in the ether group and the carbon-carbon bond between the allyl group and the phenol ring . The compound’s action is focused on these bonds, leading to significant changes in their structure and connectivity.

Mode of Action

The mode of action of this compound involves a series of steps known as the Claisen rearrangement . This process begins with the breaking of the carbon-oxygen bond, which can occur through a heterolytic cleavage . Following this, a new carbon-carbon bond is formed between the allyl group and the phenol ring . This bond formation occurs after the transition state in the reaction .

Biochemical Pathways

The Claisen rearrangement of this compound affects the electron localization function (ELF) . This rearrangement can be presented as consisting of 10 main steps separated by fold and cusp catastrophes . The reaction leads to the formation of two localized C-C bonds in the phenyl ring, indicating the process of dearomatisation .

Result of Action

The result of the action of this compound is the formation of a new compound, 6-(prop-2-en-1-yl) cyclohexa-2,4-dien-1-one . This compound is formed through the breaking of the C-O bond and the formation of a new C-C bond, along with the migration of a double C-C bond, the formation of a double C-O bond, and the dearomatisation of an aromatic ring .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. For instance, heating an allyl aryl ether to 250°C causes an intramolecular rearrangement to produce an o-allylphenol . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the environment in which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl Phenyl Ether-d5 can be synthesized by the reaction of sodium phenoxide with allyl bromide-d5. The reaction proceeds as follows:

C6H5ONa+BrCD2CD=CD2C6H5OCD2CD=CD2+NaBrC_6H_5ONa + BrCD_2CD=CD_2 \rightarrow C_6H_5OCD_2CD=CD_2 + NaBr C6​H5​ONa+BrCD2​CD=CD2​→C6​H5​OCD2​CD=CD2​+NaBr

The reaction is typically conducted in a homogeneous solution using dimethoxyethane, which results in a nearly quantitative yield. When the reaction is conducted as a slurry in diethyl ether, the predominant product is 2-allylphenol after acidic work-up .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Acid Catalysts: Used in Claisen rearrangement.

    Oxidizing Agents: For potential oxidation reactions.

    Reducing Agents: For potential reduction reactions.

Major Products:

    2-Allylphenol: Formed through Claisen rearrangement.

Scientific Research Applications

Chemistry:

    NMR Spectroscopy: The deuterium atoms in Allyl Phenyl Ether-d5 make it an excellent internal standard for NMR spectroscopy, providing clear and distinct signals.

Biology and Medicine:

    Metabolic Studies: Used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Industry:

    Polymer Chemistry: Utilized in the synthesis of deuterated polymers for studying polymerization mechanisms and properties.

Comparison with Similar Compounds

    Allyl Phenyl Ether: The non-deuterated version of Allyl Phenyl Ether-d5.

    Phenyl Vinyl Ether: Another ether compound with similar reactivity.

    Allylbenzene: A structurally similar compound with an allyl group attached to a benzene ring.

Uniqueness:

    Deuterium Labeling: The presence of deuterium atoms in this compound makes it unique and particularly valuable for NMR spectroscopy and metabolic studies.

    Reactivity: While it shares similar reactivity with its non-deuterated counterpart, the deuterium atoms can influence reaction kinetics and mechanisms, providing additional insights in research applications.

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSICDHOUBKJKP-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC=C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The procedure for preparing the copolymer in Example 1 was repeated except that potassium itaconate and o-allylphenol were used in place of potassium methacrylate and 4-allyl-2-methoxyphenol, respectively to obtain a copolymer of stearyl methacrylate, potassium itaconate and O-allyl phenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of bis(1,5-cyclooctadiene)iridium tetrafluoroborate [Ir(cod)2]+BF4− (0.01 mmol) and toluene (1.0 ml) was treated with phenol (1 mmol) and allyl acetate (5 mmol) with stirring at 100° C. The reaction mixtures after 5 hours and after 15 hours of the reaction were analyzed by gas chromatography. In the reaction mixture after 5 hours, phenyl allyl ether was formed in a yield of 21% with a conversion from phenol of 23%. In the reaction mixture after 15 hours, phenyl allyl ether was formed in a yield of 51% with a conversion from phenol of 51%.
[Compound]
Name
bis(1,5-cyclooctadiene)iridium tetrafluoroborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.01 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a round-bottomed flask containing a solution of phenol (30 g, 319 mmol) in acetonitrile (150 ml) at room temperature was added potassium carbonate (66 g, 478 mmol) and allyl bromide (49.8 g, 412 mmol). The mixture was heated to 50° C. and stirred for 3.5 hours. The solids were filtered out and the filtrate was concentrated to a minimum volume. The crude material was diluted with water (200 ml) and extracted with ethyl acetate (3×100 ml). The combined organic layers were washed with brine (2×100 ml), dried over anhydrous magnesium sulfate, filtered, and concentrated to afford crude allyloxybenzene as brown oil (35 g); 1H NMR (300 MHz, CDCl3): δ 7.20-7.30 (m, 2H), 6.89-6.96 (m, 3H), 5.99-6.12 (m, 1H), 5.41 (d, J=17.1 Hz, 1H), 5.28 (d, J=10.5 Hz, 1H), 4.52 (d, J=5.1 Hz, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
49.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

94 g phenol (1 mol), 155 g anhydrous potassium carbonate (1.2 mol) and 300 mL acetone were added to a three-necked bottle, and stirred at 50° C. for 10 minutes. 107 g 3-bromopropylene (0.9 mol) was added dropwise, then the mixture was refluxed for 2 hours. After acetone was evaporated under reduced pressure, water was added to the residual solution and a solid was isolated. After sucked filtration, 108 g solid was obtained. Yield: 90.1%. MS: 135 (M+1).
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step Two
Name
Yield
90.1%

Synthesis routes and methods V

Procedure details

More precisely, 9.3 g of mercurobutol are taken which are dissolved in 50 ml of hot denatured alcohol, in the presence of NaCl. 2 g of potash are carefully added. A thick white precipitate is formed. 4.4 ml of allyl bromide are added in 21 ml of denatured alcohol and the product is mixed with the precipitate which becomes more fluid. The product is heated for two hours at the boiling temperature of the alcohol, then filtered hot. 9.43 g of 2-chloromercuri 4-tertiobutyl phenol allyl-ether are obtained, with a yield of 92%. This product is pure, as may be checked by thin layer chromatography. Its melting temperature is 110° C. It is in the form of a white, water-insoluble powder.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
denatured alcohol
Quantity
21 mL
Type
solvent
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
denatured alcohol
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl Phenyl Ether-d5
Reactant of Route 2
Reactant of Route 2
Allyl Phenyl Ether-d5
Reactant of Route 3
Allyl Phenyl Ether-d5
Reactant of Route 4
Reactant of Route 4
Allyl Phenyl Ether-d5
Reactant of Route 5
Reactant of Route 5
Allyl Phenyl Ether-d5
Reactant of Route 6
Reactant of Route 6
Allyl Phenyl Ether-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.